N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(14-2-1-9-19-14)16-7-5-12-3-4-13(20-12)11-6-8-18-10-11/h1-4,6,8-10H,5,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPERJAGGSFVWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions to achieve the desired product. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often employs scalable and efficient synthetic routes. One-pot procedures, iodine-promoted heterocyclization, and multicomponent reactions are commonly used to produce these compounds on a larger scale . These methods are designed to maximize yield and minimize by-products, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene ring, which is known for its reactivity .
Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) and reducing agents such as sodium borohydride . Reaction conditions often involve specific solvents and temperatures to optimize the reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, suggesting that N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide may have similar effects.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against human tumor cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer). Preliminary data suggest that it can inhibit cell proliferation, making it a candidate for further development in cancer therapy.
Case Study: Anticancer Activity
A study conducted on the effectiveness of thiophene derivatives found that modifications to the structure significantly impacted their ability to inhibit cancer cell growth. The incorporation of specific functional groups enhanced selectivity and potency against cancer cells .
Material Science
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to conduct electricity while maintaining stability under various conditions positions it as a promising material for future electronic devices.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Furan and Thiophene Rings : Utilizing methods such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
- Linking the Rings : An ethyl chain is introduced to connect the furan and thiophene moieties.
- Final Modifications : Adding functional groups to enhance solubility and bioactivity.
Table: Synthesis Overview
| Step | Method |
|---|---|
| Furan Ring Formation | Paal-Knorr Synthesis |
| Thiophene Ring Formation | Gewald Reaction |
| Ethyl Chain Introduction | Substitution Reactions |
| Functional Group Addition | Various Organic Reactions |
Future Research Directions
Further research is essential to explore the full potential of this compound. Key areas include:
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : Understanding the molecular targets and pathways influenced by this compound.
- Derivative Optimization : Modifying the structure to enhance selectivity, potency, and bioavailability.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation and cell proliferation . The exact molecular targets may vary depending on the specific application of the compound.
Comparison with Similar Compounds
Nitrothiophene Carboxamides with Thiazole Substituents
Key Compounds :
- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Comparison :
The target compound lacks the nitro group and thiazole ring present in these analogs. The nitro group in the analogs likely increases electrophilicity, aiding in covalent interactions with bacterial targets. However, the furan-thiophene-ethyl chain in the target compound may improve membrane permeability due to reduced polarity.
Aromatic Amine-Linked Thiophene Carboxamides
Key Compound :
- N-(2-Nitrophenyl)thiophene-2-carboxamide Molecular Formula: C₁₁H₈N₂O₃S Structural Features: Nitro group on the aniline ring, planar conformation (dihedral angle between benzene and thiophene: 8.5–13.5°) .
The ethyl spacer may reduce planarity, altering binding modes compared to the rigid nitroaromatic analog.
Triazolyl-Thiadiazolyl Thiophene Carboxamides
Key Compound :
- N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Comparison :
The target compound lacks the triazole-thiadiazole moiety, which likely contributes to the analog’s broad activity via multi-target interactions. However, the furan-thiophene chain in the target compound may offer selectivity for specific bacterial enzymes.
Piperazinylquinolone-Thiophene Hybrids
Key Compounds :
- N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone derivatives Activity: Antibacterial via dual inhibition (DNA gyrase and topoisomerase IV) .
Its activity (if any) may rely on alternative mechanisms, such as disrupting membrane integrity or enzyme function.
Data Table: Structural and Functional Comparison
*Hypothesized based on structural analysis.
Key Findings and Implications
Electronic Effects : Nitro groups enhance reactivity but may introduce toxicity, whereas furan-thiophene systems balance electronic conjugation and safety .
Structural Flexibility : The ethyl linker in the target compound likely improves pharmacokinetic properties compared to rigid analogs .
Activity Trade-offs : While complex heterocycles (e.g., triazole-thiadiazole) broaden antimicrobial activity, simpler structures like the target compound may offer selectivity .
Notes
- Direct pharmacological data for the target compound are absent; comparisons rely on structural analogs.
- Substituents like nitro groups or quinolone scaffolds drastically alter mechanisms of action .
- Further studies should prioritize synthesis and assay-based validation of the target compound’s properties.
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes current research findings regarding its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Structure and Properties
The compound features a unique molecular structure characterized by the presence of both furan and thiophene rings, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 285.39 g/mol. The structural components are critical as they influence the compound's reactivity and interaction with biological targets.
1. Anti-inflammatory Activity
Research has indicated that thiophene-based compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory process:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 29.2 | Inhibits 5-LOX |
| Compound 2 | 6.0 | Inhibits COX-1 |
| Compound 3 | 6.6 | Inhibits COX-2 |
The presence of specific functional groups such as hydroxyl or methoxy has been associated with enhanced anti-inflammatory activity. For example, one study demonstrated that a derivative with a similar structure to this compound effectively reduced pro-inflammatory cytokines like TNF-α and IL-6 in vitro .
2. Antimicrobial Properties
Thiophene derivatives have also been evaluated for their antimicrobial activities. A study highlighted the effectiveness of thiophene-based compounds against various bacterial strains, suggesting that modifications to the thiophene ring can enhance antimicrobial potency:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
3. Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that similar thiophene derivatives can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Compounds have been shown to halt cell cycle progression in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : Activation of caspase pathways has been observed in treated cancer cells.
- Inhibition of Angiogenesis : Some derivatives can inhibit the formation of new blood vessels, thereby starving tumors of necessary nutrients.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, a thiophene derivative demonstrated a reduction in edema comparable to standard anti-inflammatory drugs like indomethacin . The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing dose-dependent efficacy.
Case Study 2: Antimicrobial Efficacy
A series of tests evaluated the antimicrobial activity of thiophene derivatives against resistant bacterial strains. The results indicated that modifications to the thiophene structure significantly enhanced activity against Staphylococcus aureus, suggesting potential for developing new antibiotics .
Q & A
Q. What are the common synthetic routes for synthesizing N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
Coupling Reactions : Suzuki or Stille cross-coupling to link thiophene and furan rings under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like DMF or THF at 80–120°C .
Amide Formation : Reacting the intermediate with thiophene-2-carboxylic acid derivatives using coupling agents like EDC/HOBt in dichloromethane .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Q. Optimization Strategies :
- Catalyst Loading : 5–10 mol% Pd for efficient coupling .
- Solvent Polarity : THF improves solubility of aromatic intermediates .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions.
- Characterization : Confirm purity via HPLC (>95%) and NMR (e.g., absence of residual solvents) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify protons on thiophene (δ 6.8–7.5 ppm) and furan (δ 7.2–7.9 ppm). Carboxamide protons appear as broad singlets (δ 6.5–7.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 346.08) .
- FT-IR : Carboxamide C=O stretch at ~1650 cm⁻¹ and aromatic C-H stretches at 3100–3000 cm⁻¹ .
Q. Data Interpretation Tips :
- Compare experimental shifts with computed DFT values for validation .
- Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functionals are most suitable?
Methodological Answer : Step 1: Functional Selection
Q. Step 2: Computational Workflow
Geometry Optimization : B3LYP/6-31G(d) basis set.
Electronic Properties : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution using CAM-B3LYP for excited states .
Validation : Compare computed NMR/IR data with experimental results to refine models .
Table 1 : Performance of DFT Functionals for Thermochemical Accuracy
| Functional | Avg. Absolute Deviation (kcal/mol) | Best Use Case |
|---|---|---|
| B3LYP | 2.4 | Ground-state geometry |
| CAM-B3LYP | 3.1 | Excited states |
| ωB97XD | 2.8 | Non-covalent interactions |
| Source: Adapted from |
Q. What strategies resolve discrepancies in reported biological activity data (e.g., MIC values) for this compound?
Methodological Answer : Common Sources of Variability :
- Assay Conditions : pH, temperature, and microbial strain differences .
- Compound Purity : Residual solvents (e.g., DMF) may inhibit microbial growth.
Q. Resolution Strategies :
Standardize Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution at pH 7.4, 37°C) .
Reproducibility Checks : Repeat assays with independently synthesized batches.
Metabolite Profiling : LC-MS to rule out degradation products during bioassays .
Q. How can structure-activity relationship (SAR) studies systematically modify the thiophene and furan moieties for enhanced bioactivity?
Methodological Answer : SAR Design Framework :
Core Modifications :
- Thiophene : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
- Furan : Replace with thiophene or pyrrole to alter π-conjugation .
Side Chain Variations :
- Ethyl Linker : Substitute with polyethylene glycol (PEG) for improved solubility .
Bioisosteric Replacement : Swap carboxamide with sulfonamide to modulate binding affinity .
Q. Experimental Validation :
- In Silico Docking : AutoDock Vina to predict binding modes with target enzymes (e.g., kinases) .
- In Vitro Assays : Test derivatives against cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
Q. What crystallographic techniques are critical for resolving the compound’s solid-state structure, and how are hydrogen-bonding networks analyzed?
Methodological Answer : X-ray Crystallography Workflow :
Crystal Growth : Slow evaporation of ethyl acetate/hexane solutions .
Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
Structure Refinement : SHELXL for solving/disordered regions .
Q. Key Observations :
- Dihedral Angles : Thiophene-furan dihedral ~8–15° influences π-stacking .
- Hydrogen Bonds : Carboxamide N-H···O=C interactions form S(6) ring motifs (Fig. 1a) .
- Weak Interactions : C-H···S and C-H···O contacts stabilize crystal packing .
Figure 1 : (a) Intramolecular N-H···O hydrogen bond; (b) Crystal packing along the b-axis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
